molecular formula C9H9BrF3N B1406185 {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1521652-64-1

{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B1406185
CAS No.: 1521652-64-1
M. Wt: 268.07 g/mol
InChI Key: ACIMADZNFGSWCT-UHFFFAOYSA-N
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Description

{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features a bromine atom, a trifluoromethyl group, and an amine group attached to a benzene ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various biological targets and exert their effects.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may influence the compound’s pharmacokinetic properties.

Result of Action

Similar compounds have been associated with a variety of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular level .

Action Environment

The success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-trifluorotoluene, followed by reduction to form the corresponding amine. The amine is then methylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing specialized equipment to handle the reagents and reaction conditions safely and efficiently. The use of continuous flow reactors can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Comparison with Similar Compounds

Similar Compounds

  • {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(ethyl)amine
  • {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(propyl)amine
  • {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(isopropyl)amine)

Uniqueness

{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIMADZNFGSWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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